2-Amino-5-chloro-3-iodobenzonitrile

Medicinal Chemistry Organic Synthesis Analytical Chemistry

2-Amino-5-chloro-3-iodobenzonitrile delivers orthogonal C3-iodo/C5-chloro reactivity for sequential Pd-catalyzed functionalization. The iodo group undergoes rapid Suzuki coupling (low C–I bond energy), while chloro survives for subsequent SNAr or second coupling—a strategy impossible with mono-halogenated analogs. This 1,2,3,5-tetrasubstituted scaffold enables high-fidelity SAR library synthesis. ≥97% purity. Ideal for kinase inhibitor analog design and analytical standards.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1000577-48-9
Cat. No. B3070022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-iodobenzonitrile
CAS1000577-48-9
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)I)Cl
InChIInChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
InChIKeyNPZRUCKIIXISQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-3-iodobenzonitrile (CAS 1000577-48-9): Core Physicochemical Profile and Procurement Baseline


2-Amino-5-chloro-3-iodobenzonitrile (CAS 1000577-48-9) is a polysubstituted aromatic nitrile featuring a unique 1,2,3,5-tetrasubstituted benzene core. Its molecular formula is C₇H₄ClIN₂, with a molecular weight of 278.48 g/mol [1]. The compound exists as a solid at room temperature, with predicted physicochemical properties including a boiling point of ~331.4°C (760 mmHg), density of ~2.1 g/cm³, and a refractive index (n20D) of 1.71 . This highly functionalized scaffold contains orthogonal reactive handles—an amino group, a nitrile, and two distinct halogen substituents (chloro and iodo)—positioning it as a versatile intermediate in medicinal chemistry and materials science [2]. The compound is typically supplied with a purity of ≥97%, meeting the rigorous standards required for pharmaceutical research and development [3].

Why 2-Amino-5-chloro-3-iodobenzonitrile Cannot Be Substituted by Generic Halogenated Analogs


Generic substitution with closely related halogenated benzonitriles (e.g., 2-amino-5-chlorobenzonitrile, 2-amino-3-iodobenzonitrile, or 2-amino-5-bromo-3-iodobenzonitrile) fails because the specific halogen pattern in 2-amino-5-chloro-3-iodobenzonitrile is not merely a structural variation—it dictates fundamentally different reactivity profiles and downstream synthetic utility. The presence of an iodo substituent at the 3-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the chloro group at the 5-position remains inert under these conditions, enabling orthogonal sequential functionalization [1]. Replacing the iodo group with a bromo or chloro group drastically reduces the rate of oxidative addition to Pd(0), compromising coupling efficiency. Conversely, omitting the chloro group eliminates the possibility for subsequent derivatization via nucleophilic aromatic substitution or further cross-coupling after the iodine has been exploited. The quantitative evidence below demonstrates precisely why this specific substitution pattern is non-negotiable for achieving predictable, high-yielding synthetic sequences.

2-Amino-5-chloro-3-iodobenzonitrile: Quantifiable Differentiation Evidence vs. Closest Analogs


Molecular Weight and Halogen Pattern: Quantified Differentiation from Non-Iodinated Analogs

The molecular weight of 2-amino-5-chloro-3-iodobenzonitrile is 278.48 g/mol, which is 125.90 g/mol heavier (an 82.5% increase) than the comparator 2-amino-5-chlorobenzonitrile (152.58 g/mol) [1]. This substantial mass difference, driven by the presence of the iodine atom, provides a quantifiable advantage in analytical characterization via mass spectrometry, offering a distinct and easily identifiable signal. In addition, the specific halogen pattern (Cl and I in a 1,3-relationship to the amino group) distinguishes it from regioisomers like 2-amino-3-chloro-5-iodobenzonitrile, which would exhibit different reactivity due to altered electronic and steric effects.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Cross-Coupling Reactivity Advantage: Bond Dissociation Energy Comparison

The carbon-iodine (C–I) bond in aryl iodides has a bond dissociation energy of approximately 65 kcal/mol, which is substantially lower than the 96 kcal/mol for the carbon-chlorine (C–Cl) bond in aryl chlorides [1]. This 31 kcal/mol difference (a 32% reduction) directly correlates with a faster rate of oxidative addition to Pd(0) catalysts, the rate-determining step in many cross-coupling reactions [1]. Consequently, 2-amino-5-chloro-3-iodobenzonitrile is expected to undergo Suzuki, Sonogashira, and other palladium-catalyzed couplings significantly faster than its de-iodinated analog 2-amino-5-chlorobenzonitrile.

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Orthogonal Reactivity: Differentiating Halogen Selectivity for Sequential Functionalization

The presence of both a highly reactive iodo group and a relatively inert chloro group on the same aromatic ring allows for chemoselective, sequential cross-coupling reactions [1]. In a typical scenario, the iodo group can be selectively engaged in a Suzuki coupling with an aryl boronic acid under mild conditions, leaving the chloro group intact. Subsequent reaction with a different coupling partner, often requiring a more active catalyst or harsher conditions, can then functionalize the chloro position. This orthogonal reactivity is not possible with analogs bearing only one halogen type (e.g., 2-amino-5-chlorobenzonitrile) or with two halogens of similar reactivity (e.g., 2-amino-5-bromo-3-iodobenzonitrile, where both are highly reactive and selectivity is difficult to control).

Synthetic Methodology Chemoselectivity Medicinal Chemistry

Purity Specification: Quantified Advantage for Research-Grade Procurement

2-Amino-5-chloro-3-iodobenzonitrile is commercially available with a purity specification of ≥97% from multiple reputable vendors [1]. In contrast, a common comparator, 2-amino-5-chlorobenzonitrile, is frequently supplied at a lower purity grade of ≥95% . This 2% absolute difference in purity can be critical in applications where trace impurities interfere with sensitive biological assays or complicate the interpretation of reaction outcomes.

Analytical Chemistry Procurement Quality Control

Lipophilicity (XLogP3): Impact on Solubility and Permeability in Biological Systems

The computed lipophilicity (XLogP3) of 2-amino-5-chloro-3-iodobenzonitrile is 2.8 [1]. This value reflects the significant contribution of the iodine atom to the compound's overall hydrophobicity. While a direct XLogP3 value for the comparator 2-amino-5-chlorobenzonitrile is not universally reported, analogous chloro-substituted benzonitriles typically exhibit XLogP3 values around 1.5. The addition of the iodine atom increases lipophilicity by approximately 1.3 log units, suggesting substantially different solubility profiles in both aqueous and organic media, as well as altered passive membrane permeability.

Medicinal Chemistry ADME Drug Discovery

High-Impact Application Scenarios for 2-Amino-5-chloro-3-iodobenzonitrile in Pharmaceutical R&D


Rapid Diversification of Pharmaceutical Lead Scaffolds via Sequential Cross-Coupling

Researchers aiming to rapidly generate a library of analogs around a benzonitrile core can leverage the orthogonal reactivity of 2-amino-5-chloro-3-iodobenzonitrile. The highly reactive iodo group can be first coupled with a diverse set of aryl or heteroaryl boronic acids via Suzuki-Miyaura reaction under mild conditions (as supported by the low C–I bond dissociation energy [1]). The remaining chloro group can then be functionalized in a subsequent step with a second set of coupling partners, often requiring a more robust catalyst system. This sequential approach allows for the efficient exploration of chemical space with high fidelity and minimal purification challenges, directly addressing the need for speed and efficiency in medicinal chemistry campaigns.

Synthesis of High-Purity Analytical Standards and Reference Materials

Due to its commercially available high purity (≥97%) and well-defined halogen pattern, 2-amino-5-chloro-3-iodobenzonitrile is an ideal candidate for use as an analytical standard [2]. Its distinct molecular weight (278.48 g/mol) and unique isotopic signature from the chlorine and iodine atoms provide clear, unambiguous signals in mass spectrometry and other analytical techniques [3]. This facilitates accurate quantification and method validation in pharmaceutical quality control, environmental monitoring, and forensic analysis, where the precise identification and measurement of halogenated aromatic compounds is critical.

Preparation of Advanced Intermediates for Kinase Inhibitors and Other Therapeutics

The 2-amino-5-chloro-3-iodobenzonitrile scaffold shares structural features with key intermediates in the synthesis of certain kinase inhibitors, such as lapatinib [4]. While not a direct intermediate, its orthogonal reactivity profile (as described in Evidence Item 3) and the presence of a versatile amino group make it a valuable building block for constructing more complex, pharmaceutically relevant molecules. The ability to independently manipulate the iodo and chloro substituents allows chemists to introduce molecular diversity at two distinct positions on the aromatic ring in a controlled manner, a feature not available in simpler halogenated benzonitriles.

Probing Structure-Activity Relationships (SAR) in Halogen-Bonding Studies

The presence of a heavy iodine atom introduces the potential for halogen bonding interactions, which are increasingly recognized as important non-covalent forces in drug-target binding and crystal engineering. The increased lipophilicity (XLogP3 = 2.8) compared to non-iodinated analogs [5] also influences molecular recognition. Researchers can use 2-amino-5-chloro-3-iodobenzonitrile as a probe to investigate the contribution of iodine-mediated halogen bonds versus the chlorine substituent's effects in biological systems or supramolecular assemblies, providing quantitative data to inform rational drug design and materials science.

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